

# The Genesis and Synthesis of Nifuratel: A Technical Guide

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## Compound of Interest

Compound Name: NIFURATEL

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## Abstract

**Nifuratel**, a synthetic nitrofuran derivative, has carved a niche in the therapeutic landscape as a broad-spectrum antimicrobial agent with activity against bacteria, protozoa, and fungi.[1][2] This technical guide provides an in-depth exploration of the discovery and synthesis of **Nifuratel**, offering a valuable resource for researchers, scientists, and professionals in drug development. The document details the key synthetic routes, presents quantitative data in a structured format, and outlines the experimental protocols for its synthesis and biological evaluation. Furthermore, it visualizes the compound's mechanism of action through signaling pathway diagrams, adhering to stringent formatting and colorimetric standards for clarity and precision.

## Discovery and Historical Context

**Nifuratel** emerged from the research and development efforts of the Italian pharmaceutical company, Poli Industria Chimica (formerly Polichimica Sap S.P.A.). While the specific individuals behind its discovery are not extensively documented in publicly available literature, the foundational synthesis of **Nifuratel** is described in a British patent (GB969126) filed in 1962

by Polichimica Sap S.P.A.[3] This places the discovery of **Nifuratel** in the early 1960s, a period of significant activity in the development of nitrofuran-based chemotherapeutics. Marketed under the trade name Macmiror, **Nifuratel** has been utilized for decades in the treatment of various infections, particularly those of the urogenital tract.[1][4]

## Chemical Synthesis of Nifuratel

The chemical name for **Nifuratel** is 5-[(Methylthio)methyl]-3-[[1E)-(5-nitro-2-furyl)methylene]amino}-1,3-oxazolidin-2-one.[1] Several synthetic routes for **Nifuratel** have been developed, with variations in starting materials, efficiency, and environmental impact. Below are detailed descriptions of prominent synthesis methods.

### Synthesis Route Starting from Epichlorohydrin

A common and well-documented method for synthesizing **Nifuratel** begins with epichlorohydrin.[5][6] This pathway involves the formation of a key intermediate, 3-amino-5-((methylthio)methyl)oxazolidin-2-one, which is then condensed with 5-nitrofurfural. A modern iteration of this approach utilizes tert-butyl carbazate to improve safety and environmental friendliness by avoiding the use of large excesses of hydrazine hydrate.[5]

Experimental Protocol:

Step 1: Synthesis of tert-butyl 2-(3-chloro-2-hydroxypropyl)hydrazine-1-carboxylate (Intermediate 11)

- To a solution of epichlorohydrin (Compound 1) in an organic solvent such as dichloromethane, tert-butyl carbazate (Compound 10) is added.
- The reaction mixture is stirred at a controlled temperature to yield the intermediate compound.[5]

Step 2: Synthesis of tert-butyl 2-(2-oxooxazolidin-3-yl)hydrazine-1-carboxylate (Intermediate 12)

- Intermediate 11 is reacted with carbonyldiimidazole (CDI) in a suitable solvent like tetrahydrofuran.

- The reaction is typically heated to drive the cyclization to completion.[5]

Step 3: Synthesis of tert-butyl 2-(5-((methylthio)methyl)-2-oxooxazolidin-3-yl)hydrazine-1-carboxylate (Intermediate 13)

- Intermediate 12 undergoes a substitution reaction with sodium methanethiolate in a solvent such as ethanol.[5]

Step 4: Synthesis of 3-amino-5-((methylthio)methyl)oxazolidin-2-one (Intermediate 4)

- The Boc protecting group is removed from Intermediate 13 under acidic conditions, for example, using hydrochloric acid or trifluoroacetic acid in a solvent like dichloromethane or tetrahydrofuran.[5]

Step 5: Synthesis of **Nifuratel**

- Intermediate 4 is dissolved in an alcohol, such as ethanol, and reacted with 5-nitrofurfural at a controlled temperature (e.g., 0°C to 20°C).
- The reaction is stirred for several hours, and the resulting **Nifuratel** product is isolated by filtration and can be purified by recrystallization.[5]

## "One-Pot" Synthesis Method

To streamline the production process, a "one-pot" method has been developed. This approach simplifies the preparation of the intermediate N-amino-5-methylthiomethyl-2-oxazolidinone and its subsequent reaction with 5-nitrofurfural, reducing the need for isolation and purification of intermediates.[3]

Experimental Protocol:

- The synthesis begins with the preparation of 3-methyl mercapto-2-hydroxy propyl hydrazine from 1-chloro-3-(methylthio)propan-2-ol and hydrazine hydrate.
- This intermediate is then cyclized with diethyl carbonate in the presence of a base to form N-amino-5-methylthiomethyl-2-oxazolidinone.

- Without isolating this intermediate, 5-nitrofurfural is added to the reaction mixture to form **Nifuratel**.
- The reaction temperature for the final condensation step is typically maintained between 20-25°C.[3]
- The crude **Nifuratel** is then purified by recrystallization from a solvent such as formic acid or acetic acid.[3]

## Synthesis of Nifuratel Enantiomers

**Nifuratel** is a chiral molecule and is typically used as a racemic mixture. However, methods for the synthesis of the individual (R) and (S) enantiomers have been developed, which can be important for studying their differential biological activities.[7][8] The synthesis of the (S)-enantiomer, for instance, starts from (S)-epichlorohydrin, employing a stereospecific reaction sequence to yield the optically pure product.[8]

## Quantitative Data

### Synthesis Yields and Purity

Synthesis Step/Method	Reported Yield (%)	Reported Purity (%)	Reference
Final step of epichlorohydrin route: Condensation of Intermediate 4 with 5-nitrofurfural	92.7	99.8	[5]
"One-Pot" synthesis method	>30	>99.8	[3]
Recrystallization of crude Nifuratel from "one-pot" method	90-95	Not specified	[3]
Synthesis of Nifuratel from 3-amino-5-(substituted aminomethyl)-oxazolidinone and 5-nitrofurfural (Example 7)	54	Not specified	[9]

## Biological Activity Data

Table 2: Minimum Inhibitory Concentrations (MIC) of **Nifuratel** against Vaginal Bacteria

Bacterial Species	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Gardnerella vaginalis	0.125 - 2	0.5	1	[10]
Atopobium vaginae	0.125 - 1	0.25	0.5	[10][11]
Lactobacillus spp.	8 - >256	64	128	[10]

Table 3: IC50 Values of **Nifuratel** in Human Gastric Cancer Cell Lines

Cell Line	IC50 ( $\mu\text{M}$ ) after 48 hours	Reference
SGC-7901	169.7 $\pm$ 2.2	[12]
BGC-823	133.7 $\pm$ 0.85	[12]

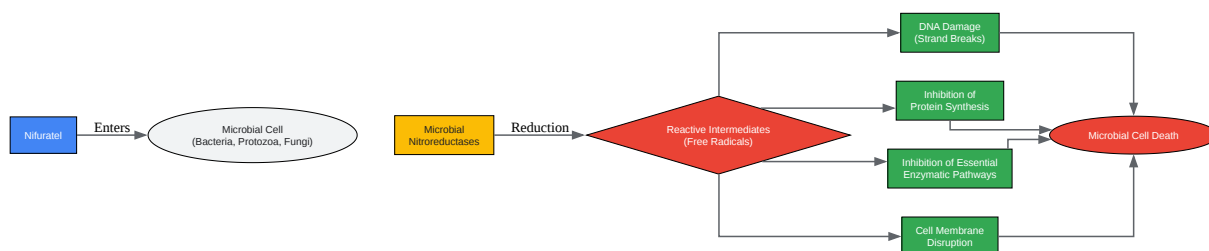
Table 4: Pharmacokinetic Parameters of **Nifuratel** in Healthy Human Volunteers (200 mg oral dose)

Parameter	Value (Mean $\pm$ SD)	Reference
Cmax (ng/mL)	95.8 $\pm$ 34.1	[13]
Tmax (h)	2.0 (1.0 - 4.0)	[13]
AUC0-t (ng·h/mL)	344.0 $\pm$ 121.2	[13]
AUC0-inf (ng·h/mL)	358.3 $\pm$ 124.9	[13]
t1/2 (h)	2.8 $\pm$ 0.6	[13]

## Signaling Pathways and Experimental Workflows

### Antimicrobial Mechanism of Action

The broad-spectrum antimicrobial activity of **Nifuratel** stems from its multifaceted mechanism of action. As a nitrofurantoin derivative, its nitro group is crucial for its biological activity.[2][4]

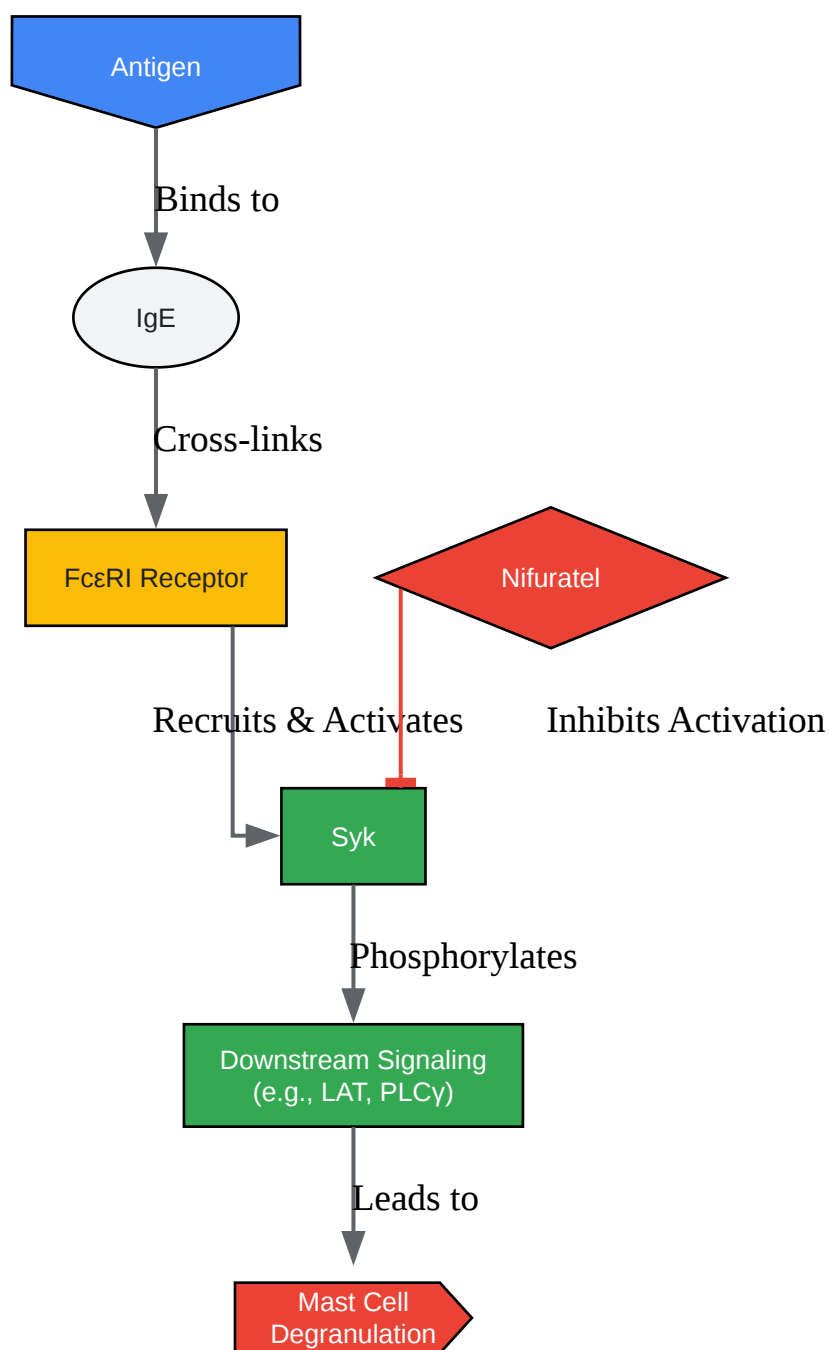


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Caption: Antimicrobial mechanism of **Nifuratel**.

## Inhibition of Mast Cell Degranulation via Syk Signaling Pathway

Recent research has uncovered an immunomodulatory role for **Nifuratel**, specifically its ability to inhibit mast cell degranulation, a key process in allergic reactions. This effect is mediated through the inhibition of the Spleen tyrosine kinase (Syk) signaling pathway.[14][15]



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Caption: **Nifuratel**'s inhibition of the Syk signaling pathway.

## General Experimental Workflow for Nifuratel Synthesis

The synthesis of **Nifuratel**, particularly through the epichlorohydrin route, follows a structured workflow that can be generalized as follows:



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Caption: General workflow for **Nifuratel** synthesis.

## Detailed Experimental Protocols for Biological Assays

### Minimum Inhibitory Concentration (MIC) Determination

The in vitro antimicrobial activity of **Nifuratel** is quantified by determining its MIC against various microorganisms. The broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure.[16][17]

Protocol:

- Preparation of **Nifuratel** Stock Solution: A stock solution of **Nifuratel** is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[16]
- Preparation of Microtiter Plates: Serial two-fold dilutions of the **Nifuratel** stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Brucella broth for anaerobic bacteria).[16][17] The final concentration range tested can vary, for example, from 0.125 to 256 µg/mL.[16]
- Inoculum Preparation: Bacterial strains are cultured on a suitable agar medium (e.g., Columbia blood agar). Colonies are then suspended in broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately  $1 \times 10^8$  to  $2 \times 10^8$  CFU/mL.[16] This suspension is further diluted to achieve the final desired inoculum concentration in the microtiter plate wells.
- Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated under appropriate conditions (e.g.,

anaerobically at  $36 \pm 1^\circ\text{C}$  for 42-48 hours for anaerobic bacteria).[16][18]

- MIC Determination: After incubation, the plates are examined visually for bacterial growth. The MIC is defined as the lowest concentration of **Nifuratel** that completely inhibits visible growth of the microorganism.[17]

## Cell Viability, Apoptosis, and Cell Cycle Assays

The potential anticancer effects of **Nifuratel** can be assessed using a battery of in vitro cellular assays.

Cell Viability (MTT) Assay:[12]

- Cell Seeding: Cancer cells (e.g., SGC-7901, BGC-823) are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: The cells are treated with various concentrations of **Nifuratel** (e.g., 10-300  $\mu\text{M}$ ) for a specified period (e.g., 24 or 48 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
- Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/PI Staining):[12]

- Cell Treatment: Cells are treated with different concentrations of **Nifuratel** for a designated time.
- Cell Staining: The treated cells are harvested, washed, and then stained with FITC-conjugated Annexin V and Propidium Iodide (PI) in a binding buffer.
- Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates late apoptotic or necrotic cells.

Cell Cycle Analysis:[12]

- Cell Treatment and Fixation: Cells are treated with **Nifuratel**, harvested, and then fixed in cold ethanol.
- Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI).
- Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

## Conclusion

**Nifuratel** remains a clinically relevant antimicrobial agent with a rich history and a well-characterized profile. Its synthesis has evolved to include more efficient and environmentally conscious methods. The multifaceted mechanism of action, targeting fundamental microbial processes, contributes to its broad-spectrum activity and low incidence of resistance. Furthermore, emerging research into its immunomodulatory effects, such as the inhibition of mast cell degranulation, opens new avenues for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **Nifuratel**, serving as a foundational resource for further research and development in the field of antimicrobial and anti-inflammatory drug discovery.

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